Toluidine Blue

Übersicht

Beschreibung

- Es wird häufig in der Histologie (als Toluidinblaufärbung ) und gelegentlich in klinischen Anwendungen verwendet.

- Eine seiner wichtigen Anwendungen ist die Prüfung auf Lignin , ein komplexes organisches Molekül, das Zellwände in Pflanzen stärkt und härtet. Ein positiver Toluidinblautest führt dazu, dass die Lösung von blau nach blaugrün umschlägt .

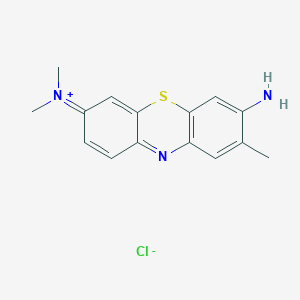

Toluidinblau: ist ein kationischer (basischer) Farbstoff mit der chemischen Formel .

Herstellungsmethoden

Synthesewege: Toluidinblau kann durch verschiedene Methoden synthetisiert werden, einschließlich Kondensationsreaktionen zwischen (methyliertes Anilin) und (einem Phenothiazin-Farbstoff).

Reaktionsbedingungen: Diese Reaktionen finden typischerweise unter sauren oder neutralen Bedingungen statt.

Industrielle Produktion: Toluidinblau wird industriell durch großtechnische Synthese hergestellt, die oft optimierte Reaktionsbedingungen und Reinigungsschritte beinhaltet.

Vorbereitungsmethoden

Synthetic Routes: Toluidine blue can be synthesized through various methods, including condensation reactions between (methylated aniline) and (a phenothiazine dye).

Reaction Conditions: These reactions typically occur in acidic or neutral conditions.

Industrial Production: this compound is industrially produced through large-scale synthesis, often involving optimized reaction conditions and purification steps.

Analyse Chemischer Reaktionen

Binding Interactions

Toluidine blue's interactions with other molecules have been explored using biophysical approaches . Studies show that this compound O (TBO) binds to lysozyme through static interactions, forming a ground-state complex . The binding affinity of TBO to lysozyme is higher than that of methylene blue (MB) . Thermodynamic analysis indicates that these interactions are spontaneous, with negative Gibbs free energy (), negative enthalpy (), and positive entropy () . The positive entropy change is attributed to the release of counter ions and solvated water molecules from the lysozyme-dye binding site .

Oxidation Kinetics

The oxidation kinetics of this compound have been examined in both aqueous and reverse micellar media . In the presence of cetyl trimethyl ammonium bromide (CTAB) reverse micelles, the reaction rate is significantly accelerated compared to that in aqueous solution . The reaction follows first-order kinetics with respect to each reactant . The pseudo-first-order rate constant () remains almost constant at all values of (), suggesting that the reaction occurs on the micellar surface .

Table 1: Comparison of Reaction Rates in Aqueous and CTAB Reverse Micellar Media

| Medium | Rate Constant |

|---|---|

| Aqueous | |

| CTAB Reverse Micellar Medium | (under identical conditions) |

Reduction Reactions

This compound can undergo reduction reactions, including one-electron reduction . The reaction of the hydrated electron with this compound has been studied using pulse radiolysis . Additionally, this compound can react with organic radicals derived from compounds like tetrahydrofuran, cytosine, and glucose, leading to its reduction .

Binding to Poly(acrylic acid)

The cooperative binding of this compound to poly(acrylic acid) (PAA) has been investigated using the electric-field pulse method . The binding properties depend on the degree of ionization of PAA . Kinetic measurements reveal that the this compound monomer concentration increases during the application of an electric field .

Metachromatic Staining

This compound is a metachromatic dye, meaning its staining properties change based on factors such as pH, temperature, light intensity, and solution concentration . At a basic pH of 9, it intensely stains the extracellular matrix, while at an acidic pH of 4, it stains nuclei . This metachromatic property is particularly useful in histology for identifying mast cells and staining proteoglycans in tissues like cartilage . The acidic macromolecular carbohydrates in these cells and tissues are stained red by the blue dye .

Table 2: Staining Results with this compound

| Tissue Component | Staining Result |

|---|---|

| Mast Cells | Purple |

| Cartilage | Purple |

| Mucins | Purple/Red |

| Nuclei | Blue |

Other Reactions

This compound is also involved in reactions related to its applications, such as staining and sensitization . For example, it is used as a biological sensitizer and polymerization inhibitor .

These reactions highlight the diverse chemical behavior of this compound, making it a versatile compound in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

Histopathological Applications

Toluidine Blue is extensively used as a vital stain in histopathology to identify mucosal lesions and other tissue abnormalities. Its high affinity for acidic tissue components makes it particularly useful for staining DNA and RNA-rich structures.

Vital Staining in Oral Lesions

A study evaluated the efficacy of 1% this compound in detecting oral premalignant lesions. The results showed a sensitivity of 66.67% and specificity of 81.35% for detecting oral squamous cell carcinoma (OSCC). The positive predictive value was 62.06%, and the negative predictive value was 84.21%, indicating its potential as a diagnostic adjunct in oral pathology .

| Parameter | Value |

|---|---|

| Sensitivity | 66.67% |

| Specificity | 81.35% |

| Positive Predictive Value | 62.06% |

| Negative Predictive Value | 84.21% |

Identification of Biopsy Sites

This compound has been used to identify biopsy sites in oral lesions effectively. A case-control study revealed a sensitivity of 88.89% and specificity of 74.19%. The positive predictive value was 50%, while the negative predictive value reached 97.83%, highlighting its reliability in clinical settings .

Oncology Applications

In oncology, this compound serves as a critical tool for detecting malignancies, particularly in the oral cavity.

Detection of Oral Cancer

A comprehensive review indicated that this compound staining is effective for identifying dysplastic changes and carcinoma in oral tissues. The overall efficacy reported was approximately 91%, with significant accuracy in distinguishing between malignant and benign lesions .

Sensitivity and Specificity Analysis

In studies comparing TB with cytological methods, TB demonstrated superior sensitivity for identifying dysplastic lesions, although it had a higher false-positive rate in benign cases . The following table summarizes the sensitivity and specificity findings across various studies:

| Study | Sensitivity | Specificity |

|---|---|---|

| Oral Lesions Study | 91% | Varied |

| Case-Control Study | 88.89% | 74.19% |

| Cytology Comparison | Lower than TB | Higher specificity |

Ophthalmological Applications

This compound is also utilized in ophthalmology, particularly for identifying ocular surface squamous neoplasia (OSSN).

Vital Staining for OSSN

A study involving 419 participants demonstrated that this compound had a sensitivity of 92% for detecting OSSN, although the specificity was lower at 31%. The positive predictive value was found to be 41%, while the negative predictive value was an impressive 88%, indicating its usefulness despite some limitations .

Wirkmechanismus

- Toluidine blue’s effects are attributed to its interaction with cellular components.

Molecular Targets: It binds to nucleic acids, proteins, and other cellular structures.

Pathways Involved: The exact pathways are context-dependent but relate to cellular staining and visualization.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Zu den einzigartigen Eigenschaften von Toluidinblau gehören seine metachromatische Färbung und seine spezifischen Anwendungen.

Ähnliche Verbindungen: Obwohl nicht identisch, gehören ähnliche Verbindungen zu anderen Thiazinfarbstoffen wie und .

Biologische Aktivität

Toluidine Blue (TB) is a cationic phenothiazinium dye that has garnered attention for its diverse biological activities, particularly in medical diagnostics and therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, diagnostic efficacy in cancer detection, and potential therapeutic applications.

This compound is known for its ability to bind to nucleic acids and proteins, which is crucial for its role as a vital stain in histopathology. The dye exhibits a strong affinity for areas of high nucleic acid content, such as malignant tissues, making it valuable in cancer diagnostics. The mechanism of action involves electrostatic interactions between the positively charged dye and negatively charged components of nucleic acids.

2. Binding Interactions with Biological Macromolecules

Recent studies have investigated the binding interactions between this compound and various biological macromolecules, including proteins and DNA.

Table 1: Binding Affinity of this compound to Biological Macromolecules

| Macromolecule | Binding Constant (K) | Interaction Type |

|---|---|---|

| Human Serum Albumin | Higher than Methylene Blue | Static complex formation |

| DNA | Significant at pH 7.4 | Electrostatic interaction |

These findings indicate that this compound has a higher binding affinity for proteins like Human Serum Albumin (HSA) under alkaline conditions and interacts significantly with DNA at physiological pH levels .

3. Diagnostic Applications in Cancer Detection

This compound has been widely used as a vital stain for identifying oral lesions and other malignancies. Its diagnostic efficacy has been evaluated in several clinical studies.

Table 2: Diagnostic Efficacy of this compound in Cancer Detection

The studies highlight that this compound staining demonstrates high sensitivity but variable specificity depending on the type of lesion being assessed. For instance, one study reported a sensitivity of 92% for ocular surface squamous neoplasia , while another indicated an overall sensitivity of approximately 88% for oral lesions .

4. Case Studies

Case Study: Ocular Surface Squamous Neoplasia Detection

In a clinical trial involving 419 participants, this compound was employed to identify ocular surface squamous neoplasia (OSSN). The results demonstrated that the dye had a sensitivity of 92% and a negative predictive value of 88% , indicating its effectiveness as a diagnostic tool despite lower specificity .

Case Study: Oral Cancer Screening

A study involving patients with oral lesions found that this compound effectively identified high-risk dysplastic lesions, with significant statistical support for its use in clinical settings . The dye's ability to preferentially stain high-grade dysplasia underscores its potential utility in early cancer detection.

5. Therapeutic Applications

Beyond diagnostics, this compound has shown promise as a photosensitizer in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light activation makes it suitable for targeting cancer cells while minimizing damage to surrounding healthy tissues.

Table 3: Applications of this compound in Therapy

| Application | Mechanism |

|---|---|

| Photodynamic Therapy (PDT) | Generates ROS upon light activation |

| Antibacterial Agent | Effective against oral pathogens |

Studies have indicated that TB can be used effectively in combination with light therapy to enhance treatment outcomes in various cancers .

Eigenschaften

IUPAC Name |

(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.ClH/c1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;/h4-8,16H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDVVYWLPUPJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048728 | |

| Record name | Tolonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid; [Merck Index] Dark green powder; [Sigma-Aldrich MSDS] | |

| Record name | Tolonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-31-9 | |

| Record name | Tolonium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOLONIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toluidine Blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tolonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XUH0X66N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.